2,3,4- vs. 3,4,5-Trimethoxyphenyl Regioisomerism: Tubulin Polymerization Inhibition and Cytotoxic Potency Divergence
In the isocombretastatin and indolephenstatin series, the methoxy substitution topology on the A-ring directly determines potency at the colchicine site of tubulin. A 3,4,5-trimethoxyphenyl ring generally produces more potent tubulin polymerization inhibitors than a 2,3,4-trimethoxyphenyl ring [1]. However, this SAR is context-dependent: in the phenstatin series with an N-methyl-5-indolyl B-ring, the 2,3,4-trimethoxyphenyl-bearing compound 5 achieved tubulin polymerization IC₅₀ in the submicromolar range, described by the authors as 'one of the lowest ever' for this chemotype [2]. Isocombretastatin analogues with the 2,3,4-trimethoxyphenyl ring displayed cytotoxic IC₅₀ values in the nanomolar range against multiple human cancer cell lines, with some compounds showing potency comparable or superior to phenstatin and combretastatin reference standards [1].
| Evidence Dimension | Cytotoxic potency (cell growth inhibition) and tubulin polymerization inhibition |
|---|---|
| Target Compound Data | 2,3,4-trimethoxyphenyl isocombretastatins: IC₅₀ values in the nanomolar range against human cancer cell lines; indolephenstatin compound 5 (2,3,4-TMP): tubulin polymerization IC₅₀ in submicromolar range |
| Comparator Or Baseline | 3,4,5-trimethoxyphenyl isocombretastatins: generally more potent tubulin polymerization inhibitors; phenstatin (3,4,5-TMP): tubulin polymerization IC₅₀ in low micromolar range; CA-4: reference standard |
| Quantified Difference | 3,4,5-TMP ring usually affords more potent derivatives than 2,3,4-TMP ring; however, in specific structural contexts (keto bridge, N-methyl-5-indolyl B-ring), the 2,3,4-arrangement yields submicromolar tubulin polymerization inhibition, a potency level comparable to optimized 3,4,5-TMP leads |
| Conditions | In vitro tubulin polymerization assay; MTT cytotoxicity assay against human cancer cell lines (MDA-MB-231, MCF-7, HT-29, etc.); 72 h continuous exposure |
Why This Matters
Procurement of the 2,3,4-trimethoxyphenyl building block enables exploration of an underinvestigated methoxy topology that can yield potent colchicine-site ligands when paired with appropriate B-ring partners, offering SAR space orthogonal to the saturated 3,4,5-trimethoxy combretastatin literature.
- [1] Álvarez, R.; Gajate, C.; Puebla, P.; Mollinedo, F.; Medarde, M. Isocombretastatins A: 1,1-Diarylethenes as Potent Inhibitors of Tubulin Polymerization and Cytotoxic Compounds. Bioorg. Med. Chem. 2009, 17, 6422–6431. View Source
- [2] Álvarez, C.; Álvarez, R.; Corchete, P.; Pérez-Melero, C.; Peláez, R.; Medarde, M. Exploring the Effect of 2,3,4-Trimethoxy-Phenyl Moiety as a Component of Indolephenstatins. Eur. J. Med. Chem. 2010, 45, 588–597. View Source
